molecular formula C20H36ClNO2 B2412373 1-(Mesityloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride CAS No. 463929-18-2

1-(Mesityloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride

Cat. No. B2412373
CAS RN: 463929-18-2
M. Wt: 357.96
InChI Key: VVUBQJVNRXMPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Mesityloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride, also known as MTAPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Synthesis and Derivatives Preparation

One notable application in scientific research for derivatives similar to 1-(Mesityloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride involves the synthesis and preparation of various amino acids and derivatives that are significant in the study of natural toxins and pharmaceuticals. For instance, the L-forms of specific amino acids, which are constituent components in AM-toxins, were prepared through processes that include hydrolysis and decarboxylation, highlighting the methodological advancements in synthesizing biologically relevant compounds (Shimohigashi, Lee, & Izumiya, 1976).

Antimicrobial and Antioxidant Properties

Research on (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which share structural motifs with 1-(Mesityloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride, demonstrated their potential in antimicrobial and antioxidant activities. These compounds were synthesized and tested against various human pathogens, showing antimicrobial properties that underscore their significance in developing new therapeutic agents (Čižmáriková et al., 2020).

Enantioselective Synthesis

In the realm of asymmetric synthesis, studies focusing on boron-mediated asymmetric aldol reactions of carboxylic esters are relevant. These processes facilitate the synthesis of compounds with specific enantiomeric configurations, crucial for the development of drugs with targeted biological activities. Such methodologies underscore the versatility of compounds related to 1-(Mesityloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride in synthesizing stereochemically complex molecules (Abiko, 2003).

Modification of Carbohydrates

Research on the conjugate addition of propane-1,3-dithiol to α,β-unsaturated ketones leading to modified carbohydrates presents another application area. These studies provide insights into how derivatives related to 1-(Mesityloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride can be used to create novel carbohydrate analogs, important for various biological studies and drug development (Valdersnes et al., 2012).

Hydrogen Bonding and Acid-Base Chemistry

The study of hydrogen bonding and acid-base interactions in compounds like 4-(inden-3'-yl)-2,3,4-trimethylpentan-2-ol reveals intricate details about the electronic effects and solvation dynamics. These insights are fundamental to understanding the reactivity and stability of related compounds in different environments, offering a glimpse into the complex chemistry of functionalized alcohols (McEwen & Ahlberg, 1989).

properties

IUPAC Name

1-(2,4,4-trimethylpentan-2-ylamino)-3-(2,4,6-trimethylphenoxy)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2.ClH/c1-14-9-15(2)18(16(3)10-14)23-12-17(22)11-21-20(7,8)13-19(4,5)6;/h9-10,17,21-22H,11-13H2,1-8H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUBQJVNRXMPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(CNC(C)(C)CC(C)(C)C)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Mesityloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride

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